![molecular formula C9H14N2S B13205807 2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
2-[(1,3-Thiazol-2-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Thiazol-2-yl)methyl]piperidine is a heterocyclic compound that features a thiazole ring attached to a piperidine ring via a methylene bridge. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry. Piperidine rings are also common in pharmaceuticals due to their stability and ability to interact with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-2-yl)methyl]piperidine typically involves the reaction of thiazole derivatives with piperidine derivatives. One common method is the coupling of a thiazole compound with a piperidine compound using a suitable base and solvent. For example, the reaction of 2-chloromethylthiazole with piperidine in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-Thiazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
2-[(1,3-Thiazol-2-yl)methyl]piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[(1,3-Thiazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function . The piperidine ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1,3-Benzothiazol-2-yl)methyl]piperidine: Similar structure but with a benzothiazole ring instead of a thiazole ring.
2-[(1,3-Oxazol-2-yl)methyl]piperidine: Similar structure but with an oxazole ring instead of a thiazole ring.
2-[(1,3-Imidazol-2-yl)methyl]piperidine: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
2-[(1,3-Thiazol-2-yl)methyl]piperidine is unique due to the specific properties of the thiazole ring, which imparts distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C9H14N2S |
|---|---|
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
2-(piperidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h5-6,8,10H,1-4,7H2 |
Clé InChI |
ULBZJAZIIPQWOG-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


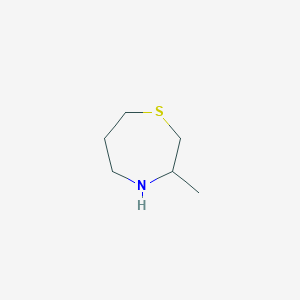
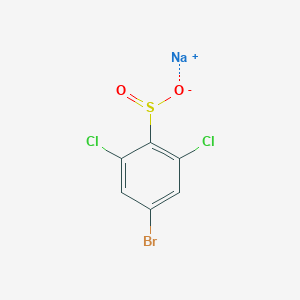
![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
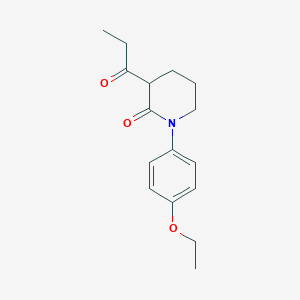
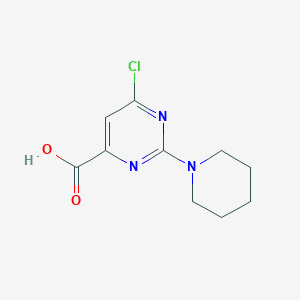
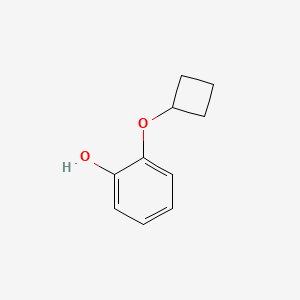
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)
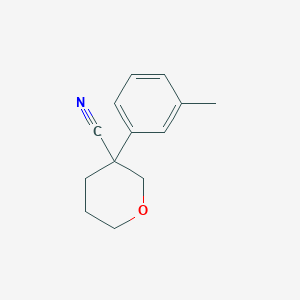
![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
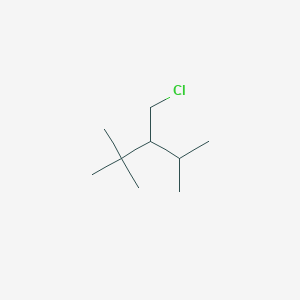

![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
